Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Scientific Research Applications
Facilitated Reduction and Cleavage
The compound is involved in enhancing the reductive cleavage of aromatic carboxamides, particularly those derived from naphthalene. Research by Ragnarsson et al. (2001) highlights its role in undergoing regiospecific cleavage under mild reductive conditions, leading to the formation of Boc-protected (benzyl)amine in high yields. This process is significant for preparative chemistry, showcasing the compound's utility in facilitating specific chemical transformations [Ragnarsson et al., 2001].
Catalysis and Hydrogenation
Cano et al. (2014) have documented the synthesis of air-stable gold nanoparticles using tert-butyl(naphthalen-1-yl)phosphine oxide as a ligand. These nanoparticles are highly active catalysts for the chemoselective hydrogenation of aldehydes. The study emphasizes the crucial role of the ligand in achieving high conversions and chemoselectivities for a broad range of substrates. This research sheds light on the compound's relevance in catalysis, particularly in the context of sustainable and selective chemical processes [Cano et al., 2014].
Naphthalene tert-Butylation
Research by Huang et al. (2019) explores the tert-butylation of naphthalene as a technology to produce valuable raw materials for the synthesis of polyethylene naphthalate (PEN). The study investigates the promotion effects of desilication and dealumination on the catalytic performance of Al-rich HMOR in this process. The findings demonstrate the potential of tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate in facilitating chemical modifications of naphthalene, contributing to advancements in material science and chemical engineering [Huang et al., 2019].
Mechanism of Action
Target of Action
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amino groups that need to be protected during chemical reactions .
Mode of Action
The compound acts by attaching itself to the amino group, forming a protective shield that prevents the amino group from reacting with other substances . This is achieved through the formation of a carbamate linkage . The tert-butyl group in the compound provides steric hindrance, further enhancing the protective effect .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the selective reaction of certain parts of the molecule while leaving others untouched . This is particularly important in the stepwise construction of peptides, where the order of amino acid addition is crucial .
Pharmacokinetics
It’s worth noting that the compound can be removed under relatively mild conditions . For instance, the tert-butyl carbamate (Boc) protecting group can be removed with strong acid or heat .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting certain amino groups, it prevents unwanted side reactions, ensuring that the desired product is obtained .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of strong acids or high temperatures can lead to the premature removal of the protecting group . Therefore, the reactions involving this compound need to be carefully controlled to ensure its effective action .
Properties
IUPAC Name |
tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMMHOKGBEVAK-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N\O)/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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